molecular formula C12H11IN2OS3 B14951997 N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

Cat. No.: B14951997
M. Wt: 422.3 g/mol
InChI Key: MZZVCZNQYJNOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an iodophenyl group and two methylsulfanyl groups attached to the thiazole ring, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors One common method involves the reaction of 2-iodoaniline with carbon disulfide and methyl iodide to form the corresponding dithiocarbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, nucleophilic catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the iodophenyl group suggests potential interactions with iodine receptors or enzymes involved in iodine metabolism. The thiazole ring and methylsulfanyl groups may also contribute to the compound’s biological activity by interacting with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodophenyl)-4-methyl-1,2-thiazole-3-carboxamide
  • N-(2-iodophenyl)-1,3-thiazole-4-carboxamide
  • N-(2-iodophenyl)-5-methyl-1,2-thiazole-4-carboxamide

Uniqueness

N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide is unique due to the presence of two methylsulfanyl groups on the thiazole ring, which may enhance its reactivity and biological activity compared to similar compounds. The combination of the iodophenyl group and the thiazole ring also provides a distinctive structural framework that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C12H11IN2OS3

Molecular Weight

422.3 g/mol

IUPAC Name

N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C12H11IN2OS3/c1-17-11-9(12(18-2)19-15-11)10(16)14-8-6-4-3-5-7(8)13/h3-6H,1-2H3,(H,14,16)

InChI Key

MZZVCZNQYJNOLE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NS1)SC)C(=O)NC2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.